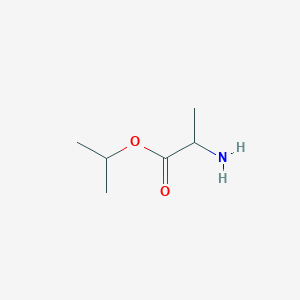

Propan-2-yl 2-aminopropanoate

Description

Propan-2-yl 2-aminopropanoate (CAS: Not explicitly provided in evidence) is an ester derivative of 2-aminopropanoic acid (alanine) with an isopropyl group. It is primarily recognized as a metabolite of sofosbuvir, a direct-acting antiviral (DAA) used in hepatitis C treatment. During sofosbuvir metabolism, enzymatic cleavage of its phosphoramidate side chain releases this compound alongside phenolate ion and the nucleotide GS-606965 . This compound has been implicated in transient lipid profile changes, including elevated low-density lipoprotein cholesterol (LDL-C) during early treatment phases, likely due to its role in β-lipoprotein synthesis modulation .

Properties

CAS No. |

79487-91-5 |

|---|---|

Molecular Formula |

C6H13NO2 |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

propan-2-yl 2-aminopropanoate |

InChI |

InChI=1S/C6H13NO2/c1-4(2)9-6(8)5(3)7/h4-5H,7H2,1-3H3 |

InChI Key |

QDQVXVRZVCTVHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification Reaction: One common method to synthesize Propan-2-yl 2-aminopropanoate involves the esterification of 2-aminopropanoic acid with isopropanol. This reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the ester group is a primary reaction pathway, yielding 2-aminopropanoic acid (alanine) and isopropanol. Conditions dictate the mechanism:

Acidic Hydrolysis

-

Reagents : HCl or H₂SO₄ in aqueous medium.

-

Conditions : Reflux at 80–100°C for 4–6 hours.

Basic Hydrolysis

-

Reagents : NaOH or KOH in aqueous/ethanolic solution.

-

Conditions : Room temperature to mild heating (50–60°C).

-

Products : Sodium alaninate and isopropanol.

| Condition | Reagent | Temperature | Time | Major Products |

|---|---|---|---|---|

| Acidic | HCl (1M) | 100°C | 6 hr | Alanine HCl + Isopropanol |

| Basic | NaOH (2M) | 60°C | 4 hr | Sodium Alaninate + Isopropanol |

Acylation of the Amino Group

The primary amine undergoes acylation to form amides, a key step in peptide synthesis:

-

Reagents : 3-Hydroxy-4-methoxypicolinic acid, PyBOP (coupling agent), DIPEA (base).

-

Product : (S,S)-1,1-bis(4-fluorophenyl)propan-2-yl 2-(3-hydroxy-4-methoxypicolinamido)propanoate (69% yield) .

Mechanism :

-

Activation of the carboxylic acid by PyBOP.

-

Nucleophilic attack by the amino group.

-

Deprotonation by DIPEA to drive the reaction.

Nucleophilic Substitution Reactions

The amine group participates in nucleophilic substitution, forming secondary or tertiary amines:

-

Example : Reaction with 1-(1H-indol-3-yl)propan-2-amine.

-

Reagents : Triethylamine, isopropanol.

-

Product : 6-((1-(1H-indol-3-yl)propan-2-yl)amino)-1-cyclopentyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (52% yield) .

Key Observations :

-

Triethylamine neutralizes HCl byproducts.

-

Isopropanol acts as a polar aprotic solvent.

Acetylation Reactions

The amino group reacts with acetylating agents:

-

Reagents : Acetyl chloride, triethylamine, DMAP (catalyst).

-

Product : (S,S)-1,1-bis(4-fluorophenyl)-propan-2-yl 2-(3-acetoxy-4-methoxypicolinamido)propanoate (88% yield) .

| Reagent | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Acetyl Chloride | DMAP | DCM | 20°C | 19 hr | 88% |

Comparative Reactivity Insights

-

Ester vs. Amine Reactivity : The ester group hydrolyzes preferentially under acidic/basic conditions, while the amine dominates in nucleophilic/acylation reactions.

-

Steric Effects : Bulky substituents on the isopropyl group reduce reaction rates in amide coupling .

Industrial and Pharmacological Relevance

Scientific Research Applications

Chemistry: Propan-2-yl 2-aminopropanoate is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Biology: In biological research, this compound is used to study enzyme-catalyzed reactions, particularly those involving esterases and aminotransferases. Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antiviral and anticancer activities. Industry: This compound is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

Mechanism: The mechanism by which Propan-2-yl 2-aminopropanoate exerts its effects depends on its specific application. For instance, in enzymatic reactions, it acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce the corresponding alcohol and acid. Molecular Targets and Pathways: The molecular targets include esterases and aminotransferases, which are enzymes involved in the metabolism of esters and amino acids, respectively. The pathways involved include hydrolysis and transamination reactions.

Comparison with Similar Compounds

Tenofovir Alafenamide (TAF)

- Structure: Shares a phosphoramidate side chain with sofosbuvir, but the ester group differs (modified alanine vs. propan-2-yl 2-aminopropanoate) .

- Function: Unlike this compound, TAF’s cleavage releases tenofovir, targeting HIV and HBV. Both compounds enhance intracellular drug delivery via phosphoramidate chemistry.

Brivanib Alaninate

- Structure: Contains the this compound moiety as part of a larger kinase inhibitor prodrug.

- Function : Acts as a dual vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR) inhibitor, unlike the antiviral role of sofosbuvir’s metabolite .

- Key Difference : Brivanib’s complex pyrrolotriazine scaffold diverges significantly from sofosbuvir’s nucleoside backbone, leading to distinct pharmacological targets .

Ethyl 2-(Acetyloxy)-2-methylpropanoate

- Structure: Features an acetyloxy substituent instead of an amino group.

- Application: Used in industrial synthesis rather than pharmaceuticals. Lacks the bioactive amino group critical for this compound’s metabolic interactions .

Prop-2-yn-1-yl (2R)-2-{4-[(5-Chloro-3-fluoropyridin-2-yl)oxy]phenoxy}propanoate

- Structure : Contains a propargyl ester and halogenated pyridinyl group.

- Application: Functions as an agrochemical or herbicide intermediate. The propargyl group enhances stability but reduces metabolic activity compared to the amino group in this compound .

Physicochemical and Pharmacokinetic Comparisons

Mechanistic and Clinical Implications

- Prodrug Efficiency: The isopropyl ester in this compound enhances lipophilicity, improving hepatic uptake—critical for sofosbuvir’s antiviral efficacy but less relevant for non-hepatic targets like Brivanib .

Biological Activity

Propan-2-yl 2-aminopropanoate, also known as isopropyl 2-aminopropanoate, is an organic compound that has garnered interest in various biological applications. This article explores its biological activity, including pharmacological effects, toxicity, and potential therapeutic uses, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by an amine and an ester functional group. This structure contributes to its solubility and reactivity in biological systems.

Biological Activity

1. Pharmacological Effects

this compound has been studied for its potential pharmacological effects, particularly in relation to its role as a precursor in the synthesis of biologically active molecules. Research indicates that it may exhibit:

- Antimicrobial Activity : Preliminary studies suggest that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent.

- Neuroprotective Effects : Some studies indicate that derivatives of this compound may have neuroprotective properties, potentially beneficial in conditions like neurodegeneration.

Table 1: Summary of Biological Activities

Toxicity and Safety Profile

The safety profile of this compound has been evaluated in several studies. While acute toxicity appears low, chronic exposure may lead to adverse effects depending on dosage and administration route.

Case Study: Toxicity Assessment

A study assessed the toxicity of this compound in animal models. The results indicated a no-observed-adverse-effect level (NOAEL) at doses below 100 mg/kg body weight. Higher doses resulted in mild gastrointestinal disturbances but no significant long-term effects were noted.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Modulation : It may act as a competitive inhibitor for certain enzymes involved in metabolic pathways, affecting the bioavailability of substrates.

- Receptor Interaction : The compound could interact with neurotransmitter receptors, influencing synaptic transmission and neuronal health.

Research Findings

Recent research has focused on the synthesis of novel derivatives of this compound to enhance its biological activity. For instance:

Study on Derivatives

A study published in a peer-reviewed journal synthesized various derivatives and evaluated their biological activities. The most promising derivative exhibited a threefold increase in antimicrobial potency compared to the parent compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.